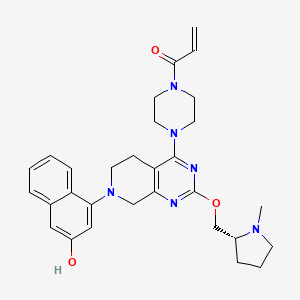

KRAS-G12C inhibitor 13

Description

Significance of KRAS as a Driver Oncogene in Human Cancers

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the RAS family of small GTPases that function as critical molecular switches in cell signaling. mdpi.com These proteins cycle between an active GTP-bound state and an inactive GDP-bound state to regulate pathways controlling cell growth, proliferation, and survival. mdpi.com Activating mutations in RAS family proteins are found in approximately 25% of all human cancers, with KRAS being the most frequently mutated isoform. nih.govnih.gov

KRAS mutations are particularly prevalent in some of the most lethal cancers, including pancreatic ductal adenocarcinoma (approximately 90%), colorectal cancer (about 50%), and non-small cell lung cancer (NSCLC) (around 30%). technologynetworks.com These mutations lock the KRAS protein in a permanently active state, leading to uncontrolled cell division and tumor formation. mdpi.com The most common mutations occur at codons 12, 13, and 61. mdpi.com

Historical Challenges in Targeting KRAS Mutations

For over three decades, direct inhibition of the KRAS protein was a formidable challenge for scientists and pharmaceutical researchers. acs.org Several factors contributed to the "undruggable" status of KRAS. The protein has a smooth, featureless surface lacking deep pockets suitable for small-molecule inhibitors to bind. nih.govaacrjournals.org Additionally, KRAS binds to its activating molecule, GTP, with extremely high affinity, making the development of competitive inhibitors exceedingly difficult. aacrjournals.orgnih.gov

Early attempts to target KRAS focused on indirect strategies. These included targeting downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, or inhibiting processes like farnesylation, which is necessary for KRAS to localize to the cell membrane. mdpi.comnih.gov However, these approaches were largely met with disappointing results in clinical trials, often due to pathway redundancy and feedback mechanisms. nih.govpremierscience.com

The Emergence of KRAS-G12C as a Druggable Target

A significant breakthrough occurred with the discovery of a specific mutation, KRAS-G12C, in which a glycine (B1666218) residue at position 12 is substituted with a cysteine. This mutation is found in approximately 13% of lung adenocarcinomas, 4% of colorectal cancers, and a smaller percentage of other solid tumors. nih.govspringermedizin.deacs.org

The presence of the cysteine residue in the KRAS-G12C mutant protein provided a unique opportunity for therapeutic intervention. In 2013, researchers identified a previously unknown allosteric pocket near the switch-II region of the KRAS-G12C protein. acs.orgaacrjournals.org They demonstrated that it was possible to design small molecules that could covalently and irreversibly bind to this cysteine. aacrjournals.org

This covalent binding locks the KRAS-G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling. nih.govaacrjournals.org This discovery fundamentally changed the perception of KRAS as an undruggable target and paved the way for the development of a new class of targeted therapies known as KRAS-G12C inhibitors. targetedonc.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C30H36N6O3 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

1-[4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C30H36N6O3/c1-3-28(38)34-13-15-35(16-14-34)29-25-10-12-36(27-18-23(37)17-21-7-4-5-9-24(21)27)19-26(25)31-30(32-29)39-20-22-8-6-11-33(22)2/h3-5,7,9,17-18,22,37H,1,6,8,10-16,19-20H2,2H3/t22-/m1/s1 |

InChI Key |

GQSSXKRUKAMOQS-JOCHJYFZSA-N |

Isomeric SMILES |

CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(CC6)C(=O)C=C |

Origin of Product |

United States |

Discovery and Preclinical Development of Kras G12c Inhibitor 13

Origins and Patent Derivation of KRAS-G12C Inhibitor 13 (WO2018143315A1, Compound 30)

KRAS-G12C inhibitor 13 is a specific chemical entity identified and described within the international patent application WO2018143315A1, where it is designated as Compound 30. medchemexpress.comadooq.commedchemexpress.eugentaur.co.uk This patent filing outlines the invention of a series of quinazoline (B50416) compounds and their derivatives, highlighting their potential as inhibitors of KRAS G12C. The identification of KRAS-G12C inhibitor 13 within this patent underscores its novelty and its development as part of a focused effort to create therapeutic agents targeting this specific KRAS mutation.

Design and Structural Evolution of Tetrahydropyridopyrimidine KRAS-G12C Inhibitors

The development of KRAS-G12C inhibitor 13 is rooted in the broader discovery of tetrahydropyridopyrimidines as a class of irreversible covalent inhibitors targeting KRAS-G12C. nih.govresearchgate.netrcsb.orgcapes.gov.br Initial efforts in this area identified early compounds that, while showing promise, required significant optimization to enhance their drug-like properties. acs.org

A key breakthrough in the field was the identification of a previously unknown allosteric pocket near the switch-II region of the KRAS protein. acs.orgnih.gov This discovery provided a novel target for small-molecule inhibitors. The design strategy for the tetrahydropyridopyrimidine series involved creating compounds that could bind to this pocket and form a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein. nih.govacs.org This covalent modification locks the KRAS-G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling. nih.govaacrjournals.org

Through a process of structure-based drug design and iterative library synthesis, researchers refined the tetrahydropyridopyrimidine scaffold. nih.govacs.org This involved optimizing the interactions between the inhibitor and the protein to improve potency. For instance, the replacement of a naphthyl group with a naphthol and substitutions at the C-2 position of the pyrimidine (B1678525) ring were key modifications that led to the development of compound 13, which exhibited enhanced cellular activity. nih.gov

Preclinical Efficacy Assessment of KRAS-G12C Inhibitor 13

The preclinical evaluation of KRAS-G12C inhibitor 13 involved both in vitro and in vivo studies to determine its potency and antitumor activity.

The in vitro potency of KRAS-G12C inhibitor 13 was assessed in various cancer cell lines harboring the KRAS-G12C mutation. A key measure of the inhibitor's effectiveness is its ability to suppress the phosphorylation of downstream signaling proteins like ERK (pERK). In the KRAS-G12C mutant pancreatic cancer cell line MIA PaCa-2, KRAS-G12C inhibitor 13 demonstrated potent inhibition of pERK with a half-maximal inhibitory concentration (IC50) of 48 nM. nih.gov This indicates that the compound effectively blocks the MAPK signaling pathway, which is a critical driver of cell proliferation in these tumors. In another KRAS-G12C mutant cell line, H358, the compound showed a growth inhibition (GI50) of 9 nM. tandfonline.com

In vitro Potency of KRAS-G12C Inhibitor 13

| Cell Line | Assay | IC50 / GI50 |

|---|---|---|

| MIA PaCa-2 | pERK Inhibition | 48 nM nih.gov |

The in vivo efficacy of KRAS-G12C inhibitor 13 was evaluated in preclinical models, specifically in mice bearing tumors derived from the MIA PaCa-2 cell line. nih.govtandfonline.com These studies are crucial for understanding the compound's potential therapeutic effect in a living organism.

In a tumor growth inhibition study using MIA PaCa-2 tumor-bearing mice, KRAS-G12C inhibitor 13 demonstrated significant, dose-dependent antitumor activity. tandfonline.com The administration of the inhibitor led to tumor regression, highlighting its potential to shrink existing tumors. tandfonline.com Furthermore, analysis of the tumors from treated mice confirmed that the inhibitor was engaging its target and having the desired biological effect. tandfonline.com

In vivo Antitumor Activity of KRAS-G12C Inhibitor 13 in MIA PaCa-2 Xenograft Model

| Outcome | Result |

|---|---|

| Antitumor Activity | Dose-dependent tumor regression tandfonline.com |

Molecular Mechanism of Action of Kras G12c Inhibitors, with Specificity to Irreversible Covalent Binding

Covalent Engagement with Cysteine-12 of Mutant KRAS-G12C

The cornerstone of the mechanism for KRAS-G12C inhibitors is the formation of a permanent, covalent bond with the mutant KRAS protein. nih.govnih.gov This interaction is highly specific to the G12C variant because it targets the unique cysteine residue introduced by the mutation. nih.govnih.gov The inhibitor molecule typically contains a reactive electrophilic group, such as an acrylamide, which forms a covalent bond with the sulfur atom of the cysteine-12 residue. nih.gov This irreversible binding effectively "tags" the mutant protein for inactivation. nih.gov

This targeted covalent approach offers a significant therapeutic window, as the inhibitor is designed to be unreactive towards the wild-type KRAS protein, which has a glycine (B1666218) at position 12 and therefore lacks the reactive cysteine. annualreviews.org The specificity of this covalent engagement is a key feature that distinguishes this class of inhibitors.

Allosteric Inhibition and Conformational Trapping (GDP-Bound Inactive State)

KRAS proteins function as molecular switches, cycling between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state. acs.org Oncogenic mutations often impair the protein's ability to hydrolyze GTP to GDP, locking it in the "on" state. acs.org

KRAS-G12C inhibitors exploit a unique feature of the G12C mutant: it still cycles between the active and inactive states. nih.gov These inhibitors are designed to bind to a cryptic allosteric pocket, known as the Switch-II pocket, which is accessible only when the KRAS G12C protein is in its inactive, GDP-bound conformation. annualreviews.orgacs.orgaacrjournals.org By covalently binding to cysteine-12, which is located near this pocket, the inhibitor locks the KRAS G12C protein in this inactive state. nih.govucsf.edu This "conformational trapping" prevents the exchange of GDP for GTP, thereby blocking the reactivation of the oncoprotein. aacrjournals.org

Downstream Signaling Pathway Modulation (e.g., MAPK pathway inhibition)

Once activated, KRAS initiates a cascade of downstream signaling events that promote cell proliferation and survival. nih.gov Two of the most critical pathways are the mitogen-activated protein kinase (MAPK) pathway (also known as the RAF-MEK-ERK pathway) and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway. nih.govucsf.edu

Table 1: Downstream Signaling Pathways Modulated by KRAS-G12C Inhibitors

| Pathway | Key Components | Effect of Inhibition |

| MAPK Pathway | RAF, MEK, ERK | Potent inhibition of phosphorylation, leading to reduced cell proliferation. nih.govucsf.edu |

| PI3K/AKT/mTOR Pathway | PI3K, AKT, mTOR, S6K | Inhibition of phosphorylation, contributing to reduced cell survival and proliferation. nih.gov |

Target Engagement Dynamics and Sustained Inhibition (e.g., sustained target residence time)

The effectiveness of covalent inhibitors is not solely dependent on their initial binding affinity but also on the dynamics of their interaction with the target protein within the cellular environment. nih.gov Key parameters include the rate of target engagement and the duration of inhibition. nih.gov For KRAS G12C inhibitors, rapid and complete engagement of the mutant protein is crucial to effectively shut down oncogenic signaling. researchgate.net

The irreversible nature of the covalent bond leads to a long "target residence time," meaning the inhibitor remains bound to and inactivates the KRAS G12C protein for an extended period. ucsf.edu This sustained inhibition is a significant advantage, as it can lead to a durable suppression of downstream signaling even as drug concentrations in the body fluctuate. ucsf.edu Studies of other KRAS G12C inhibitors have shown that near-complete and sustained target engagement is a key determinant of their anti-tumor activity. acs.org

Table 2: Key Concepts in Target Engagement of Irreversible KRAS-G12C Inhibitors

| Concept | Description | Significance for KRAS-G12C Inhibition |

| Target Engagement | The binding of a drug to its intended biological target. | For covalent inhibitors, this leads to the formation of an irreversible bond. biorxiv.org |

| Rate of Engagement | The speed at which the inhibitor binds to and inactivates the target protein. | A faster rate of engagement can more effectively shut down signaling. researchgate.net |

| Target Residence Time | The duration for which an inhibitor remains bound to its target. | The covalent bond results in a long residence time, leading to sustained inhibition. ucsf.edu |

| Sustained Inhibition | The prolonged suppression of the target's activity. | Crucial for maintaining the blockade of downstream signaling pathways. ucsf.edu |

Molecular Mechanisms of Intrinsic and Acquired Resistance to Kras G12c Inhibition

On-Target Resistance Mechanisms to KRAS-G12C Inhibitors

On-target resistance mechanisms directly involve the KRAS protein, either through the acquisition of secondary mutations that interfere with drug binding or through an increase in the dosage of the KRAS-G12C oncoprotein.

The development of secondary mutations in the KRAS gene is a well-documented mechanism of acquired resistance to KRAS-G12C inhibitors. These mutations can occur at various positions within the KRAS protein, leading to different structural and functional consequences that ultimately render the inhibitors ineffective.

One of the most frequently observed mechanisms of resistance involves the acquisition of additional mutations at the G12 codon itself, such as G12V, G12D, G12R, or G12W. nih.govmdpi.com These alterations prevent the covalent binding of the inhibitor to the cysteine residue at position 12. mdpi.com In some instances, these secondary mutations are found on the same allele as the original G12C mutation (in cis), while in other cases they arise on the wild-type KRAS allele (in trans). nih.gov The presence of a wild-type KRAS allele in many cancer cell lines provides a template for the development of these resistance-conferring mutations. nih.gov

Mutations can also emerge at other sites within the KRAS protein that are critical for inhibitor binding. For example, mutations in the switch-II pocket, a region allosterically targeted by many KRAS-G12C inhibitors, can disrupt the drug-protein interaction. aacrjournals.orgnih.gov Specific mutations identified in this region include Y96D, Y96C, Y96S, H95D/Q/R, and R68S. nih.govaacrjournals.orgnih.govfrontiersin.orgpnas.org Structural modeling has shown that the Y96D mutation, for instance, disrupts crucial hydrogen bonds between the tyrosine residue and the inhibitor, thereby preventing effective binding. aacrjournals.org Some of these mutations, like Y96D and Y96S, have been shown to confer resistance to multiple KRAS-G12C inhibitors, including sotorasib (B605408) and adagrasib. nih.govresearchgate.net

Other secondary mutations may not directly interfere with inhibitor binding but rather promote a conformational state of the KRAS protein that is less susceptible to inhibition. For example, mutations like A59S and G13D can decrease the intrinsic GTP hydrolysis rate or enhance the exchange of GDP for GTP, respectively, locking KRAS in its active, GTP-bound state. nih.gov Since many KRAS-G12C inhibitors preferentially bind to the inactive, GDP-bound state, these mutations effectively reduce the available target for the drug. ascopubs.org

| Secondary KRAS Mutation | Mechanism of Resistance | Reported Cross-Resistance |

| G12D/R/V/W | Prevents covalent binding to Cys12. nih.govmdpi.com | High |

| Y96D/C/S | Disrupts inhibitor binding in the switch-II pocket. nih.govaacrjournals.orgnih.govpnas.org | Confers resistance to both sotorasib and adagrasib. nih.govascopubs.org |

| H95D/Q/R | Alters the switch-II pocket, affecting drug binding. nih.govfrontiersin.org | May vary by specific inhibitor. |

| R68S/M | Affects the inhibitor binding site. nih.govnih.govfrontiersin.org | Can confer resistance to sotorasib. nih.gov |

| G13D | Decreases GTP hydrolysis, favoring the active state. nih.govnih.gov | Can be sensitive to adagrasib while resistant to sotorasib. nih.gov |

| A59S/T | Decreases GTP hydrolysis, favoring the active state. nih.govnih.gov | Can be sensitive to adagrasib while resistant to sotorasib. nih.gov |

| Q99L | Affects inhibitor binding. nih.gov | Resistant to adagrasib but may be sensitive to sotorasib. nih.gov |

An alternative on-target resistance mechanism is the amplification of the KRAS-G12C allele. nih.govaacrjournals.org This leads to an increased production of the KRAS-G12C oncoprotein, effectively overwhelming the inhibitory capacity of the drug at standard clinical doses. mdpi.com KRAS-G12C amplification has been observed in patients who have developed resistance to KRAS-G12C inhibitors and in preclinical models of acquired resistance. mdpi.comaacrjournals.org In some cases, this amplification can be substantial, with resistant cells harboring numerous copies of the KRAS gene. aacrjournals.org This mechanism highlights the quantitative relationship between the inhibitor and its target, where a significant increase in the target protein can render the therapy ineffective. mdpi.com

Secondary KRAS Mutations

Off-Target and Bypass Signaling Pathway Activation

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the dependency on KRAS for cell survival and proliferation. frontiersin.org These bypass tracks can either reactivate the same downstream pathways that KRAS normally controls or engage parallel pathways that also promote tumorigenesis.

A common mechanism of adaptive resistance to KRAS-G12C inhibitors is the feedback reactivation of upstream receptor tyrosine kinases (RTKs). frontiersin.orgaacrjournals.org Inhibition of the KRAS pathway can disrupt negative feedback loops that normally keep RTK signaling in check. frontiersin.orgaacrjournals.org This leads to the upregulation and activation of various RTKs, such as EGFR, HER2, FGFR, and MET. frontiersin.orgaacrjournals.orgaacrjournals.org The activated RTKs can then restimulate the MAPK pathway through wild-type RAS isoforms (NRAS and HRAS) or other signaling molecules, thereby circumventing the blockade of KRAS-G12C. aacrjournals.orgmdpi.com This RTK-driven reactivation can occur rapidly after inhibitor treatment and is a significant contributor to intrinsic resistance. frontiersin.orgaacrjournals.org The specific RTKs involved can vary between different cancer types and even between individual tumors. mdpi.com

The PI3K/AKT/mTOR pathway is a critical signaling cascade that runs parallel to the MAPK pathway and is also frequently activated in cancer. frontiersin.org Resistance to KRAS-G12C inhibitors can arise from the activation of the PI3K pathway, which can occur through several mechanisms. nih.govnih.gov These include activating mutations in key components of the pathway, such as PIK3CA, or loss-of-function mutations in the tumor suppressor gene PTEN, which normally antagonizes PI3K signaling. nih.govnih.gov In some resistant cell lines, the PI3K/AKT pathway is constitutively active, and the overexpression of an activated form of PI3K or the knockdown of PTEN has been shown to confer resistance to KRAS-G12C inhibitors. nih.govnih.gov This suggests that the PI3K pathway can provide an alternative survival signal that allows cancer cells to bypass their dependence on KRAS-G12C.

SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) and SOS1 (Son of Sevenless 1) are key upstream regulators of RAS activity. nih.govfrontiersin.org SHP2 is an essential component of the signaling cascade downstream of many RTKs, where it acts as an adaptor to recruit the guanine (B1146940) nucleotide exchange factor (GEF) SOS1 to the plasma membrane. nih.govaacrjournals.org SOS1, in turn, catalyzes the exchange of GDP for GTP on RAS proteins, leading to their activation. crownbio.com

Cell Cycle Dysregulation

A critical mechanism by which cancer cells can evade the effects of KRAS-G12C inhibition is through the dysregulation of the cell cycle. The KRAS signaling pathway is a key regulator of cell proliferation, and its inhibition is intended to induce cell cycle arrest. However, resistant tumors can develop alternative mechanisms to bypass this blockade and maintain their proliferative capacity.

Research has identified several key players in cell cycle dysregulation as drivers of resistance to KRAS-G12C inhibitors. One such protein is Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitosis and DNA repair. frontiersin.org Upregulation of AURKA has been shown to facilitate the activation of newly synthesized KRAS-G12C protein, thereby stabilizing its interaction with downstream effectors like RAF and promoting cell cycle progression even in the presence of an inhibitor. frontiersin.orgfrontiersin.org This suggests that a subset of tumor cells can rapidly adapt to KRAS-G12C inhibition by leveraging AURKA-mediated signaling to maintain cell division. frontiersin.org Preclinical studies have shown that combining KRAS-G12C inhibitors with AURKA inhibitors can be effective in overcoming this resistance. aacr.orgonclive.com

Another important aspect of cell cycle-mediated resistance involves cyclin-dependent kinases (CDKs) , particularly CDK4 and CDK6. These kinases are essential for the G1-S phase transition of the cell cycle. In some contexts, resistance to KRAS-G12C inhibitors has been linked to the activation of CDK4/6, which can be driven by co-alterations in genes such as CDKN2A. aacrjournals.orgfrontiersin.org The loss of the tumor suppressor CDKN2A, which encodes the CDK4/6 inhibitor p16, can lead to unchecked CDK4/6 activity and continued cell proliferation despite KRAS inhibition. aacrjournals.org Furthermore, epithelial-to-mesenchymal transition (EMT), a phenotypic change associated with drug resistance, has been linked to a dependency on CDK4 in some models. nih.gov

| Key Protein | Role in Cell Cycle | Implication in Resistance to KRAS-G12C Inhibition |

| Aurora Kinase A (AURKA) | Mitosis, DNA repair | Upregulation stabilizes newly formed KRAS-G12C, promoting cell cycle progression. frontiersin.orgfrontiersin.org |

| CDK4/6 | G1-S phase transition | Activation, often through CDKN2A loss, allows for bypass of KRAS-inhibition-induced cell cycle arrest. aacrjournals.orgfrontiersin.org |

Adaptive Feedback Loop Activation (e.g., EGFR-mediated feedback)

A prominent mechanism of both intrinsic and acquired resistance to KRAS-G12C inhibitors is the activation of adaptive feedback loops. The inhibition of the KRAS pathway can lead to the compensatory upregulation of upstream signaling molecules, most notably receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) . mdpi.comresearchgate.net

Inhibition of the KRAS-G12C mutant protein disrupts the downstream MAPK signaling cascade. This disruption can relieve a negative feedback mechanism that normally suppresses the activity of upstream RTKs. mdpi.comaacrjournals.org Consequently, RTKs like EGFR become hyperactivated, leading to the reactivation of the MAPK pathway through the activation of wild-type RAS proteins (HRAS and NRAS), which are not targeted by G12C-specific inhibitors. nih.gov This feedback reactivation is particularly pronounced in colorectal cancer cells, which often exhibit high basal levels of RTK activation. frontiersin.orgmdpi.com

The clinical implications of this feedback loop are significant, as it can be overcome by combining KRAS-G12C inhibitors with inhibitors of the upstream RTKs. For instance, the combination of a KRAS-G12C inhibitor with an EGFR inhibitor like cetuximab or panitumumab has shown to be more effective in colorectal cancer models. mdpi.com However, the resistance landscape is complex, as multiple RTKs can contribute to this feedback, suggesting that targeting a single RTK may not be sufficient in all cases. aacrjournals.orgnih.gov

| Feedback Mechanism | Description | Therapeutic Approach |

| EGFR-Mediated Feedback | Inhibition of KRAS-G12C leads to the hyperactivation of EGFR, which in turn reactivates the MAPK pathway through wild-type RAS. mdpi.comresearchgate.net | Combination therapy with EGFR inhibitors (e.g., cetuximab, panitumumab). mdpi.com |

| Multi-RTK Feedback | Other RTKs, in addition to EGFR, can also be activated and contribute to resistance. aacrjournals.orgnih.gov | Targeting convergent downstream nodes like SHP2 or MEK. nih.gov |

Phenotypic Plasticity and Morphological Switching as Resistance Drivers

Cancer cells can also develop resistance to KRAS-G12C inhibitors by undergoing significant changes in their cellular identity, a phenomenon known as phenotypic plasticity. This can manifest as epithelial-to-mesenchymal transition (EMT) or as a more dramatic histological transformation .

EMT is a developmental program that allows epithelial cells to acquire a more mesenchymal, migratory, and invasive phenotype. In the context of KRAS-G12C inhibition, the induction of an EMT-like state has been identified as a driver of both intrinsic and acquired resistance. nih.govascopubs.org Mesenchymal-like cells may exhibit reduced dependence on the KRAS pathway and can activate alternative survival pathways, such as the PI3K/AKT pathway. nih.govascopubs.org This shift in signaling can render the cells less sensitive to the effects of KRAS-G12C inhibitors.

A more profound form of phenotypic plasticity is histological transformation, where a tumor changes its entire cellular architecture. For example, cases have been reported where lung adenocarcinomas treated with KRAS-G12C inhibitors have transformed into squamous cell carcinomas. ascopubs.orgaacrjournals.orgascopost.com This transformation represents a fundamental shift in the tumor's biology and can lead to the loss of dependence on the original oncogenic driver, KRAS-G12C, thereby conferring resistance to targeted therapy. These histological changes are often not accompanied by new genomic alterations that would otherwise explain the resistance. ascopubs.orgaacrjournals.org

| Form of Plasticity | Description | Implication for Resistance |

| Epithelial-to-Mesenchymal Transition (EMT) | Epithelial cancer cells adopt a mesenchymal phenotype, leading to changes in signaling and reduced dependence on KRAS. nih.govascopubs.org | Activation of bypass pathways like PI3K/AKT. nih.govascopubs.org |

| Histological Transformation | The tumor undergoes a complete change in its histological subtype (e.g., adenocarcinoma to squamous cell carcinoma). ascopubs.orgaacrjournals.org | Loss of dependence on the original KRAS-G12C driver. ascopubs.orgaacrjournals.org |

Preclinical Strategies to Overcome Resistance and Enhance Efficacy of Kras G12c Inhibitors

Combinatorial Therapeutic Approaches

To counteract the complex resistance mechanisms that tumors develop, researchers are actively investigating combination therapies. These strategies aim to target multiple nodes within the cancer signaling network simultaneously, making it more difficult for tumors to escape treatment effects.

Co-targeting the Ras Signaling Pathway (e.g., SHP2, SOS1, MEK, ERK inhibition)

A primary mechanism of resistance to KRAS-G12C inhibitors is the reactivation of the MAPK signaling pathway. glpbio.com Therefore, a rational approach is to combine KRAS-G12C inhibitors with agents that target other key players in this cascade.

SHP2 Inhibition: The SHP2 protein acts as a critical mediator between receptor tyrosine kinase (RTK) signaling and KRAS activation. vulcanchem.com Co-inhibition of SHP2 and KRAS-G12C has shown promise in preclinical models by preventing the feedback reactivation of the MAPK pathway. This combination can enhance the anti-tumor activity of KRAS-G12C inhibitors. clinicaltrials.gov For instance, the combination of the KRAS-G12C inhibitor JDQ443 with the SHP2 inhibitor TNO155 has demonstrated enhanced preclinical antitumor activity. medchemexpress.com

SOS1 Inhibition: SOS1 is a guanine (B1146940) nucleotide exchange factor that facilitates the activation of KRAS. nih.gov Inhibiting SOS1 can suppress the nucleotide exchange process, keeping KRAS-G12C in its inactive, drug-sensitive state. nih.gov Preclinical studies have shown that combining a KRAS-G12C inhibitor with a SOS1 inhibitor leads to enhanced antitumor activity due to their complementary mechanisms. google.com For example, the SOS1 inhibitor BI-3406 has shown synergistic effects with KRAS-G12C inhibitors in preclinical models.

MEK and ERK Inhibition: Targeting downstream effectors like MEK and ERK is another logical strategy. While MEK inhibitors as single agents have had limited success in KRAS-mutant cancers, combining them with KRAS-G12C inhibitors can lead to more profound and durable pathway inhibition. Preclinical data suggests that combinations such as sotorasib (B605408) with a MEK inhibitor can effectively reduce tumor volume. glpbio.com Similarly, combining KRAS-G12C inhibitors with ERK inhibitors is being explored in early-phase clinical trials to overcome primary resistance mechanisms. nih.gov

| Target | Rationale for Combination | Preclinical Findings | Example Inhibitors |

| SHP2 | Prevents feedback reactivation of MAPK pathway | Enhanced antitumor activity, decreased tumor growth | TNO155, JAB-3312 clinicaltrials.govmedchemexpress.com |

| SOS1 | Suppresses KRAS activation | Enhanced antitumor activity through complementary mechanisms | BI-3406, HH100937 |

| MEK | Vertical inhibition of MAPK pathway | Synergistic reduction in tumor volume | Trametinib, VS-6766 glpbio.com |

| ERK | Overcomes primary resistance from ERK rebound | Initial suppression followed by rebound activation addressed | Temuterkib, LY3537982 nih.gov |

Combination with Other Targeted Agents (e.g., RTK inhibitors, mTOR inhibitors)

Beyond the immediate Ras signaling pathway, other signaling networks can contribute to resistance. Targeting these parallel pathways is a key area of preclinical investigation.

RTK Inhibitors: Upregulation of receptor tyrosine kinases (RTKs) like EGFR is a common escape mechanism. In colorectal cancer models, combining KRAS-G12C inhibitors with EGFR inhibitors like cetuximab has been shown to sensitize cancer cells to treatment, leading to sustained downregulation of the MAPK pathway and increased apoptosis. This is because EGFR signaling can drive resistance to KRAS-G12C inhibitors.

mTOR Inhibitors: The PI3K/AKT/mTOR pathway is another critical survival pathway in cancer cells. Preclinical studies have demonstrated that combining KRAS-G12C inhibitors with mTOR inhibitors can have synergistic antitumor effects. glpbio.com This is particularly relevant as some KRAS-G12C inhibitors can lead to an increase in mTOR expression. The combination of a KRAS-G12C inhibitor with an mTORC1 selective inhibitor has shown dramatic tumor regression in preclinical models without the typical hyperglycemia associated with broader mTOR inhibitors.

| Target | Rationale for Combination | Preclinical Findings | Example Inhibitors |

| RTKs (e.g., EGFR) | Overcomes resistance driven by RTK upregulation | Sensitizes cancer cells, sustained pathway inhibition, increased apoptosis | Cetuximab, Panitumumab |

| mTOR | Targets a parallel survival pathway | Synergistic antitumor effects, tumor regression | RAD001, RMC-6272 |

Synergy with Conventional Chemotherapeutics or Immunotherapies

Integrating KRAS-G12C inhibitors with established cancer treatments like chemotherapy and immunotherapy is a promising avenue to enhance their efficacy.

Chemotherapy: Combining KRAS-G12C inhibitors with standard-of-care chemotherapies, such as docetaxel, is being investigated to improve therapeutic outcomes. Preclinical models have shown that such combinations can lead to improved anti-tumor efficacy.

Immunotherapy: There is a strong rationale for combining KRAS-G12C inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1). Preclinical data suggests that KRAS-G12C inhibitors can promote a pro-inflammatory tumor microenvironment, making tumors more susceptible to immunotherapy. vulcanchem.com Combination therapy of the KRAS-G12C inhibitor AMG510 with an anti-PD-1 antibody demonstrated significant anti-tumor activities in preclinical mouse models. Furthermore, adding immunotherapy to newer KRAS inhibitors has shown to significantly prolong the time to cancer progression in preclinical models.

Development of Next-Generation KRAS-G12C Inhibitors

The limitations of first-generation inhibitors have driven the development of new agents with improved properties.

Novel Covalent Inhibitors with Enhanced Properties

Researchers are focused on creating novel covalent inhibitors that offer higher potency, greater selectivity, and improved pharmacokinetic properties. KRAS-G12C inhibitor 13, for example, features a quinoline-piperazine core designed for enhanced binding specificity to the switch-II pocket and minimized off-target interactions. targetmol.com In preclinical non-small cell lung cancer (NSCLC) models, inhibitor 13 demonstrated a 50% inhibitory concentration (IC₅₀) of 2.3 nM, which is more potent than sotorasib's IC₅₀ of 12 nM in similar assays. targetmol.com Furthermore, in xenograft models, it achieved a 78% reduction in tumor volume, outperforming adagrasib's 65% reduction at the same dose. targetmol.com Another example is divarasib, which has shown to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in preclinical studies.

| Inhibitor | Key Feature | Preclinical Efficacy |

| KRAS-G12C inhibitor 13 | Quinoline-piperazine core for enhanced specificity | IC₅₀ of 2.3 nM in NSCLC cell lines; 78% tumor volume reduction in xenografts targetmol.com |

| Divarasib | High potency and selectivity | 5-20x more potent and up to 50x more selective than first-generation inhibitors |

| LY3537982 | Higher potency and target occupancy | Binds KRAS-G12C with higher potency than sotorasib and adagrasib vulcanchem.com |

Non-Covalent KRAS Inhibitors

To address resistance mechanisms that involve mutations altering the cysteine residue targeted by covalent inhibitors, non-covalent inhibitors are being developed. These inhibitors bind to KRAS through different mechanisms, offering a potential therapeutic option for patients who have developed resistance to covalent inhibitors. Additionally, pan-RAS inhibitors that are not specific to the G12C mutation are also in development, which could broaden the applicability of KRAS-targeted therapies. targetmol.com

Targeted Protein Degradation Strategies

An alternative and promising strategy to traditional inhibition is the targeted degradation of the KRAS-G12C protein. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate the target protein from the cell entirely, rather than just blocking its activity. esmo.orgmdpi.com

PROTACs function by simultaneously binding to the target protein (in this case, KRAS-G12C) and an E3 ubiquitin ligase. esmo.orgmdpi.com This induced proximity facilitates the tagging of the KRAS-G12C protein with ubiquitin, marking it for destruction by the cell's natural protein disposal system, the proteasome. mdpi.comacs.org This mechanism offers several potential advantages over simple inhibition. By removing the protein, it can prevent both its enzymatic and non-enzymatic functions and may be effective at lower concentrations with a more durable effect. acs.org

Preclinical research has demonstrated the viability of this approach. For instance, the PROTAC compound LC-2 was developed by linking a derivative of the KRAS-G12C inhibitor MRTX849 to a ligand for the von Hippel-Lindau (VHL) E3 ligase. mdpi.comacs.org Studies showed that LC-2 could induce the degradation of KRAS-G12C in a VHL-dependent manner, leading to the suppression of downstream MAPK signaling in both homozygous and heterozygous KRAS-G12C cancer cell lines. acs.org In heterozygous NCI-H358 cells, LC-2 achieved 50% degradation of KRAS-G12C, while in homozygous MIA PaCa-2 cells, it achieved approximately 75% degradation. mdpi.com

The development of potent KRAS-G12C degraders requires careful optimization of the linker connecting the KRAS binder to the E3 ligase ligand. esmo.org Researchers have successfully generated compounds with good cell permeability and plasma stability that can induce KRAS-G12C degradation at submicromolar concentrations. esmo.orgmdpi.com This strategy of targeted degradation holds the potential to overcome resistance mechanisms associated with high protein expression or mutations that affect inhibitor binding but not PROTAC-induced degradation. biorxiv.org

| Degrader Strategy | Example Compound | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| PROTAC | LC-2 | Links KRAS-G12C (via MRTX849 warhead) to the VHL E3 ligase, inducing ubiquitination and proteasomal degradation. | Induces rapid and sustained degradation of KRAS-G12C; suppresses MAPK signaling in cell lines. | mdpi.comacs.org |

| PROTAC | Unnamed Compounds | Link non-covalent KRAS binders to VHL or cereblon E3 ligase ligands. | Achieved KRAS-G12C degradation with a DC50 of 0.1 μM and Dmax of 90%. | esmo.org |

Pan-KRAS Inhibitors and Multi-Allele Targeting

A significant challenge with highly specific KRAS-G12C inhibitors is the development of resistance through secondary mutations in the KRAS gene itself (on-target resistance) or through the activation of other RAS isoforms like HRAS or NRAS. frontiersin.orgnih.gov To counter this, pan-KRAS inhibitors, which target a broad range of KRAS mutants, and multi-allele inhibitors are being developed. lgcstandards.com These agents have the potential to treat a wider patient population and overcome acquired resistance to G12C-specific therapies. nih.gov

Pan-KRAS inhibitors are designed to bind to a feature common across multiple KRAS mutants or to the wild-type protein, thereby inhibiting its function regardless of the specific mutation. For example, the pan-KRAS inhibitor BI-2865 was developed from a G12C inhibitor scaffold but binds non-covalently to the inactive, GDP-bound state of KRAS (KRAS(OFF)). mdpi.com This compound effectively blocks the nucleotide exchange for a wide array of KRAS mutants, including G12D, G12V, and G13D, while sparing HRAS and NRAS. mdpi.comaacrjournals.org

Another class of multi-allele inhibitors targets the active, GTP-bound state of KRAS (KRAS(ON)). These compounds often work by forming a tri-complex with the KRAS protein and an immunophilin, such as cyclophilin A (CypA). mdpi.comlgcstandards.comRMC-6291 is an advanced compound that targets KRAS-G12C(ON) by forming an inhibitory tri-complex with CypA, which sterically blocks the interaction of KRAS with its downstream effectors like RAF. mdpi.comlgcstandards.com This approach may be less susceptible to resistance mechanisms driven by upstream signaling that increases the levels of active GTP-bound KRAS. lgcstandards.com The related compound RMC-6236 is a RAS(MULTI) inhibitor that also targets the active state and has entered clinical trials. biorxiv.orgaacrjournals.org

Furthermore, pan-KRAS strategies also include degraders. The degrader ACBI3 was developed based on a pan-KRAS inhibitor linked to a VHL E3 ligase ligand. acs.org In preclinical studies, ACBI3 was shown to degrade 13 of the 17 most common KRAS mutants, including the highly prevalent G12D mutation, and demonstrated the ability to shrink KRAS-mutant tumors in mouse models. acs.org

These pan- and multi-allele strategies are critical for addressing the heterogeneity of KRAS mutations and the dynamic nature of tumor evolution under the pressure of targeted therapy. nih.govascopubs.org They represent a key next step in broadening the impact of KRAS-targeted treatments.

| Inhibitor Type | Example Compound | Target State | Mechanism | Targeted Alleles | Citations |

|---|---|---|---|---|---|

| Pan-KRAS Inhibitor | BI-2865 | KRAS(OFF) | Non-covalently binds KRAS-GDP, blocking nucleotide exchange. | G12A, G12C, G12D, G12V, G13D, and others. | mdpi.comaacrjournals.org |

| Multi-Allele Inhibitor | RMC-6236 | RAS(ON) | Forms a tri-complex with RAS-GTP and an immunophilin. | Multiple RAS mutants. | biorxiv.orgaacrjournals.org |

| G12C(ON) Inhibitor | RMC-6291 | KRAS(ON) | Forms a tri-complex with KRAS-G12C-GTP and Cyclophilin A. | KRAS-G12C | mdpi.comlgcstandards.comdrugsincontext.com |

| Pan-KRAS Degrader | ACBI3 | Multiple | Recruits VHL E3 ligase to degrade various KRAS mutants. | 13 of the 17 most common KRAS mutants, including G12D. | acs.org |

Advanced Preclinical Research Methodologies and Models in Kras G12c Inhibitor Development

In vitro Mechanistic and Efficacy Assays (e.g., biochemical assays, cell-based functional assays)

A foundational step in the development of KRAS-G12C inhibitors involves a variety of in vitro assays to determine their mechanism of action and potency. These assays can be broadly categorized into biochemical and cell-based functional assays.

Biochemical Assays directly measure the interaction between the inhibitor and the KRAS-G12C protein. A common method is the nucleotide exchange assay, which monitors the inhibitor's ability to block the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP), a critical step for KRAS activation. bpsbioscience.comacs.org Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are employed to measure the disruption of the interaction between GTP-bound KRAS-G12C and its effector proteins, such as the Ras-binding domain (RBD) of c-RAF. acs.orgbpsbioscience.com These assays confirm that the inhibitor locks KRAS-G12C in its inactive, GDP-bound state. nih.gov Other biochemical methods include competition binding assays to quantify the inhibitor's affinity for the target protein and thermal stability assays to assess binding specificity. acs.orgacs.org Liquid chromatography-mass spectrometry (LC-MS) based assays are also used to confirm the covalent modification of the cysteine-12 residue by the inhibitor. nih.gov

Cell-Based Functional Assays evaluate the inhibitor's effect within a cellular context. These assays are critical for confirming that the biochemical activity translates to a functional response in cancer cells harboring the KRAS-G12C mutation. A primary assay measures the phosphorylation of downstream signaling proteins like ERK1/2, which should decrease upon effective KRAS inhibition. acs.org Cell viability and proliferation assays, such as the CellTiter-Glo assay, are used to demonstrate that the inhibitor selectively curtails the growth of KRAS-G12C mutant cells compared to cells with wild-type KRAS or other mutations. acs.org More advanced methods include protein turnover biosensor assays, which can monitor drug-induced degradation of the target protein. discoverx.com

Table 1: Key In Vitro Assays for KRAS-G12C Inhibitor Characterization

| Assay Type | Specific Method | Purpose | Key Findings/Application | References |

|---|---|---|---|---|

| Biochemical | Nucleotide Exchange Assay (TR-FRET, AlphaScreen) | Measures inhibition of GDP-to-GTP exchange. | Confirms inhibitor locks KRAS in an inactive state. | bpsbioscience.comacs.orgbpsbioscience.com |

| Competition Binding Assay | Determines binding affinity (KD) of the inhibitor to KRAS-G12C. | Quantifies potency and selectivity of the compound. | acs.orgacs.org | |

| LC-MS Protein Modification Assay | Confirms covalent bond formation with Cys12. | Verifies the intended covalent mechanism of action. | nih.gov | |

| Cell-Based | Phospho-ERK Immunoassay | Measures inhibition of the downstream MAPK signaling pathway. | Demonstrates functional blockade of KRAS signaling in cells. | acs.org |

| Cell Viability/Proliferation Assay | Assesses selective growth inhibition of KRAS-G12C mutant cells. | Confirms cancer cell-specific anti-proliferative effects. | acs.org |

Establishment and Characterization of Resistant Preclinical Tumor Models (e.g., CDX and PDX models)

A significant hurdle in the clinical use of KRAS-G12C inhibitors is the development of acquired resistance. wuxibiology.com To study and overcome this, researchers have developed various preclinical tumor models that mimic clinical resistance. These models are essential for testing next-generation inhibitors and combination therapies. wuxibiology.com

The primary models used are cell-derived xenografts (CDX) and patient-derived xenografts (PDX). In CDX models, human cancer cell lines with the KRAS-G12C mutation are implanted into immunocompromised mice. PDX models involve implanting tumor fragments from a patient directly into mice, which are thought to better recapitulate the heterogeneity of the original tumor. wuxibiology.comwuxibiology.com

Resistance is established in these models through two main strategies. The first involves the prolonged, continuous treatment of sensitive CDX or PDX models with a KRAS-G12C inhibitor like sotorasib (B605408) (AMG510). wuxibiology.comwuxibiology.com The treatment continues over several passages until a stable drug-resistant phenotype emerges, characterized by tumor growth despite ongoing therapy. wuxibiology.com The second, more targeted approach, uses CRISPR/Cas9 gene-editing technology to introduce specific secondary mutations into KRAS-G12C cancer cell lines. aacrjournals.orgaacrjournals.org These secondary mutations, such as those at positions Y96, H95, or R68, are known to confer resistance by altering the drug-binding pocket. aacrjournals.org These engineered cell lines are then used to generate resistant CDX models. aacrjournals.org

Characterization of these resistant models involves confirming their reduced sensitivity to the inhibitor and exploring the underlying mechanisms. A common method is Western blotting to assess the phosphorylation levels of downstream effectors like ERK; in resistant models, inhibitors like AMG510 show a reduced ability to suppress p-ERK levels. wuxibiology.comwuxibiology.comaacrjournals.org

Table 2: Examples of Preclinical Models for Studying KRAS-G12C Inhibitor Resistance

| Model Type | Method of Resistance Induction | Example | Key Characteristics | References |

|---|---|---|---|---|

| CDX | Prolonged in vivo treatment with AMG510. | AMG510-resistant MIA PaCa-2 pancreatic cancer model. | Stable drug resistance; reduced p-ERK inhibition by AMG510. | wuxibiology.comwuxibiology.com |

| PDX | Prolonged in vivo treatment with AMG510. | Resistant lung and colorectal carcinoma PDX models. | Mimics clinical acquired resistance. | wuxibiology.comwuxibiology.com |

| CDX (Engineered) | CRISPR/Cas9 introduction of secondary KRAS mutations (e.g., Y96D). | MIA PaCa-2 KRAS G12C/Y96D xenograft model. | Confers resistance to both AMG510 and adagrasib; sustained MAPK activity. | aacrjournals.orgaacrjournals.org |

Structural Biology and Computational Approaches in Inhibitor Design (e.g., X-ray crystallography, molecular modeling)

Structural biology and computational modeling have been indispensable in the discovery and optimization of KRAS-G12C inhibitors. These approaches provide atomic-level insights into how inhibitors interact with the target protein, guiding the rational design of more potent and selective molecules. nih.govfrontiersin.org

X-ray crystallography has been a cornerstone technology, enabling the visualization of the three-dimensional structure of KRAS-G12C in complex with inhibitors. frontiersin.orgnih.gov The initial breakthrough came with the identification of an allosteric pocket, termed the Switch-II pocket (SII-P), adjacent to the mutated cysteine-12 residue. ebiohippo.com Co-crystal structures of inhibitors like sotorasib and adagrasib bound to KRAS-G12C have revealed precisely how these molecules occupy the SII-P and form a covalent bond with Cys12. nih.govresearchgate.net This structural information is invaluable for structure-based drug design, allowing medicinal chemists to modify compounds to improve their fit within the pocket, enhance binding affinity, and optimize drug-like properties. nih.govrsc.org

Computational approaches complement structural biology by modeling and simulating protein-inhibitor interactions. Molecular dynamics (MD) simulations can predict the binding modes of novel inhibitors and assess the stability of the resulting complex. nih.govchemrxiv.org These simulations can also help understand how resistance-conferring mutations might alter the inhibitor's binding or the protein's conformation. nih.gov Furthermore, computational models of the entire Ras signaling pathway can be used to investigate the systemic effects of inhibition and predict potential mechanisms of adaptive resistance. nih.gov In recent years, machine learning models have been employed to screen vast virtual libraries of compounds to identify novel chemical scaffolds with the potential to bind to KRAS-G12C, accelerating the early stages of drug discovery. biorxiv.org

Table 3: Selected PDB Structures and Insights for KRAS-G12C Inhibitors

| Inhibitor | PDB ID | Key Structural Insight | Impact on Drug Design | References |

|---|---|---|---|---|

| Sotorasib (AMG 510) | 6OIM | Revealed covalent binding to Cys12 and occupation of the Switch-II pocket. | Guided optimization for improved potency and selectivity. | frontiersin.org |

| Adagrasib (MRTX849) | 6UT0 | Showed binding to the inactive GDP-bound state and specific interactions within the SII-P. | Facilitated design of inhibitors with distinct interaction profiles. | researchgate.net |

| Compound 5 (Research) | 7E9H | Uncovered an unexpected "flipped" binding mode within the pocket. | Demonstrated the utility of crystallography in revealing novel binding orientations to guide optimization. | nih.gov |

Proteomic and Pharmacogenomic Profiling for Resistance Mechanism Elucidation (e.g., differential interactome analysis, protein modification analysis)

To unravel the complex mechanisms of resistance to KRAS-G12C inhibitors, researchers utilize high-throughput proteomic and pharmacogenomic techniques. These methods provide a global view of the cellular changes that occur in response to inhibition, highlighting pathways that cancer cells exploit to survive.

Proteomic profiling , primarily using mass spectrometry, offers a powerful lens to view these adaptations. Quantitative temporal proteomics profiles the abundance of thousands of proteins in cancer cells over time following treatment with a KRAS-G12C inhibitor. nih.govresearchgate.netbiorxiv.org This approach identifies common adaptive responses, such as the reactivation of the cell cycle and metabolic rewiring, that allow cells to bypass the effects of the inhibitor. researchgate.netDifferential interactome analysis aims to map the network of proteins that physically interact with KRAS-G12C. researchgate.net Techniques like immunoprecipitation-mass spectrometry (IP-MS) and proximity labeling (e.g., TurboID) compare the KRAS interactome with and without inhibitor treatment. mdpi.comnih.govresearchgate.net This can reveal how the inhibitor alters KRAS's connection to other signaling proteins, providing clues about resistance. For instance, studies have explored how the interactome of KRAS G12C changes upon treatment with AMG-510. researchgate.netSpatial proteomics , using methods like imaging mass cytometry, analyzes the location and abundance of proteins within the tumor microenvironment, revealing how interactions between tumor and immune cells can contribute to drug resistance. biorxiv.org

Pharmacogenomic profiling integrates genomic data with drug response data to identify genetic markers of sensitivity and resistance. By analyzing large datasets of cancer cell lines, researchers can build predictive models that identify which tumors are most dependent on KRAS signaling and therefore most likely to respond to inhibitors. plos.org This approach can also uncover genes that, when expressed, mediate resistance. For example, an integrative pharmacogenomics analysis identified casein kinase 2A1 (CSNK2A1) as a potential mediator of resistance to MAPK pathway inhibition in KRAS-G12C mutant cells, suggesting it as a co-target for combination therapy. nih.govresearchgate.net

Table 4: Advanced Profiling Techniques for Resistance Analysis

| Methodology | Technique | Objective | Example Finding | References |

|---|---|---|---|---|

| Proteomics | Quantitative Temporal Proteomics | Profile global protein expression changes over time post-treatment. | Identified adaptive responses including cell-cycle reactivation and metabolic rewiring. | nih.govresearchgate.net |

| Differential Interactome Analysis | Map changes in KRAS protein-protein interaction networks upon inhibition. | Characterized the changing KRAS-G12C interactome with AMG-510 to understand its mechanism. | researchgate.netmdpi.comnih.gov | |

| Pharmacogenomics | Integrative Analysis of Gene Expression and Drug Response | Identify genes and pathways associated with inhibitor resistance. | Identified CSNK2A1 as a mediator of resistance, suggesting a co-target for therapy. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Alias/Type |

|---|---|

| Sotorasib | AMG510, KRAS-G12C Inhibitor |

| Adagrasib | MRTX849, KRAS-G12C Inhibitor |

| ARS-853 | KRAS-G12C Inhibitor |

| ARS-1620 | KRAS-G12C Inhibitor |

| MRTX1133 | KRAS-G12D Inhibitor |

| Divarasib | GDC-6036, KRAS-G12C Inhibitor |

| Olomorasib | LY3537982, KRAS-G12C Inhibitor |

| Silmitasertib | CK2-inhibitor |

| SML-8-73-1 | Irreversible K-Ras G12C Inhibitor |

| Panitumumab | Anti-EGFR antibody |

| Selumetinib | MEK inhibitor |

| BAY-293 | SOS1 inhibitor |

| BI-3406 | SOS1 inhibitor |

| BI-2852 | SOS1 inhibitor |

| MRTX-1257 | KRAS-G12C Inhibitor |

| Cobimetinib | Anti-cancer kinase inhibitor |

| Gilteritinib | Anti-cancer kinase inhibitor |

| Bromocriptine | Dopamine agonist |

| Cefepime | Antibiotic |

| Acalabrutinib | BTK inhibitor |

Future Directions in Academic Research on Kras G12c Inhibitors

Expanding the Scope of KRAS Mutational Targeting Beyond G12C (e.g., G12D, G12V, G12S)

While the G12C mutation has been the initial focus, it represents only a fraction of KRAS mutations. A major thrust of future research is to develop inhibitors for other prevalent KRAS variants, such as G12D, G12V, and G12S, which are common in highly aggressive cancers like pancreatic and colorectal cancer.

The development of inhibitors for non-G12C mutations presents unique chemical challenges. Unlike the cysteine residue in G12C which provides a handle for covalent inhibitors, other mutations like G12D (aspartate) and G12V (valine) lack such a reactive group. However, significant progress is being made. For instance, MRTX1133 is a non-covalent, potent, and selective inhibitor of KRAS-G12D that has shown promising preclinical activity.

Researchers are also exploring "pan-RAS" inhibitors that can target multiple KRAS mutants simultaneously. These agents, such as those from Revolution Medicines (e.g., RMC-6236), aim to overcome the heterogeneity of KRAS mutations and could be effective against a broader range of tumors. These inhibitors often work by forming a tri-complex with the target protein and another cellular partner, effectively blocking its function.

Furthermore, innovative approaches like mRNA vaccines (e.g., mRNA-5671/V941) are being developed to elicit an immune response against multiple KRAS mutations, including G12D and G12V. T-cell receptor (TCR) therapies that recognize specific KRAS mutant peptides are also showing promise in early studies.

Table 1: Examples of Investigational Inhibitors for Non-G12C KRAS Mutations

| Compound | Target Mutation(s) | Mechanism of Action |

|---|---|---|

| MRTX1133 | KRAS-G12D | Non-covalent, selective inhibitor |

| RMC-6236 | Pan-RAS (including G12X) | Tri-complex formation, RAS(ON) inhibitor |

| BI-3406 | Pan-KRAS | SOS1-KRAS interaction inhibitor |

| mRNA-5671/V941 | G12D, G12V, G12C, G13D | mRNA vaccine |

Investigation of Contextual Dependencies and Co-occurring Genomic Alterations

The efficacy of KRAS-G12C inhibitors can be significantly influenced by the genomic context of the tumor, including the presence of co-occurring mutations. A critical area of research is to understand how these alterations impact inhibitor sensitivity and to develop rational combination therapies.

Common co-mutations with KRAS-G12C include those in tumor suppressor genes like TP53 and STK11, and in genes involved in cell signaling pathways like KEAP1 and PIK3CA. For example, tumors with co-occurring STK11 mutations have been associated with a more immunosuppressive tumor microenvironment and may respond differently to KRAS inhibitors. Similarly, KEAP1 mutations have been identified as potential negative predictive biomarkers for the efficacy of some G12C inhibitors.

Functional genomics approaches, such as CRISPR screens, are being used to identify "collateral dependencies"—genes that become essential for cancer cell survival only in the presence of a KRAS-G12C inhibitor. This research has revealed that targeting pathways regulated by EGFR, FGFR, SHP2, AXL, PI3K, or CDK4/6 in combination with a KRAS-G12C inhibitor can enhance therapeutic efficacy.

Understanding these contextual dependencies is crucial for designing effective combination strategies. For instance, in colorectal cancer, where single-agent KRAS-G12C inhibitors have shown limited activity, combining them with EGFR inhibitors like cetuximab or panitumumab has demonstrated synergistic effects. This is because EGFR signaling can be a key bypass mechanism of resistance.

Exploration of CNS Penetration and Activity for Novel KRAS-G12C Inhibitors

Brain metastases are a significant clinical challenge in patients with KRAS-G12C-mutated non-small cell lung cancer (NSCLC), with a substantial percentage of patients developing central nervous system (CNS) disease.

Q & A

[Basic] What methodologies confirm the selectivity of KRAS-G12C inhibitor 13 for mutant KRAS over wild-type (WT) isoforms?

To assess selectivity, researchers evaluated compound 13 against KRAS-WT (RKO, SNU-C5) and KRAS-G12D (AGS) cell lines. In vitro viability assays revealed IC50 values exceeding 16 μM (the highest concentration tested) in all non-G12C lines, indicating minimal off-target activity against WT or other KRAS mutants. This approach leverages differential cellular responses to establish mutation-specific efficacy .

[Advanced] How is target engagement quantified for KRAS-G12C inhibitor 13 in vivo?

An LC-MS-based engagement assay was developed to measure covalent binding in tumor xenografts. Mice bearing MIA PaCa-2 (KRAS-G12C) tumors were dosed with compound 13, and tumors were harvested post-treatment. The assay quantified the reduction of cysteine-12-containing peptides in tryptic digests relative to total KRAS. Engagement exceeded 65% at 3 and 24 hours post-dosing, despite declining plasma concentrations, confirming sustained target residence time and slow KRAS-G12C protein turnover .

[Basic] What preclinical models demonstrate the antitumor efficacy of KRAS-G12C inhibitor 13?

Subcutaneous xenograft models in mice (e.g., MIA PaCa-2) showed dose-dependent tumor regression. At 30 mg/kg and 100 mg/kg doses, tumors regressed rapidly within 5 days, with tumor-free outcomes observed in 2/7 (30 mg/kg) and 4/7 (100 mg/kg) animals by day 25. Tumor volumes were tracked using caliper measurements, and efficacy correlated with target engagement data .

[Advanced] What experimental strategies address contradictions between in vitro potency and in vivo tumor regression variability?

While compound 13 induced tumor regression in xenografts, some models (e.g., 3LL lung adenocarcinoma) showed growth inhibition without regression. To resolve this, spatial proteomics (e.g., imaging mass cytometry) analyzed tumor microenvironment (TME) interactions. Findings revealed immunosuppressive cellular communities (e.g., regulatory T cells) that attenuate response, guiding combination therapies with immune checkpoint inhibitors .

[Basic] How is covalent binding efficiency validated for KRAS-G12C inhibitors?

Covalent binding is assessed via HTRF (Homogeneous Time-Resolved Fluorescence) GTP-binding assays, which measure inhibitor disruption of KRAS-G12C/GTP interactions. Compound 13’s irreversible binding is further confirmed by LC-MS detection of inhibitor-adducted KRAS peptides in cellular lysates .

[Advanced] What structural insights guide the design of irreversible KRAS-G12C inhibitors like compound 13?

X-ray crystallography of inhibitor-KRAS complexes (e.g., PDB: 7NMQ) revealed critical interactions between the tetrahydropyridopyrimidine scaffold and the Switch-II pocket. The acrylamide warhead forms a covalent bond with cysteine-12, while hydrogen bonds with histidine-95 and aspartic acid-92 stabilize the GDP-bound conformation. Molecular docking simulations optimize these interactions for residence time and selectivity .

[Advanced] What mechanisms underlie intrinsic resistance to KRAS-G12C inhibitors?

Key resistance drivers include:

- EGFR signaling : Upstream EGFR activation reactivates MAPK/ERK pathways, bypassing KRAS-G12C inhibition. Co-treatment with EGFR inhibitors (e.g., cetuximab) restores sensitivity in resistant models .

- ABCB1/P-gp overexpression : Efflux pumps reduce intracellular inhibitor concentrations. ABCB1 knockdown or inhibition (e.g., verapamil) reverses resistance in vitro .

[Basic] How is cellular inhibitory activity of compound 13 measured?

Cell viability assays (e.g., Cell Counting Kit-8) quantify growth inhibition in KRAS-G12C lines (e.g., MIA PaCa-2). Dose-response curves generate IC50 values, with compound 13 showing sub-micromolar potency (e.g., IC50 = 0.12 μM in MIA PaCa-2) .

[Advanced] How do spatial proteomics inform combination therapy design with KRAS-G12C inhibitors?

Imaging mass cytometry (IMC) maps 40+ protein markers in tumor sections, identifying immunosuppressive niches (e.g., Treg-enriched regions). In 3LL models, KRAS-G12C inhibition alone failed to induce regression, but Treg depletion (via anti-CD25 antibodies) synergized with anti-PD-1, restoring cytotoxic T-cell infiltration and durable responses .

[Advanced] What pharmacokinetic-pharmacodynamic (PK-PD) challenges arise with covalent KRAS-G12C inhibitors?

Compound 13 exhibits rapid plasma clearance but prolonged tumor engagement (>65% at 24 hours). This disconnect underscores the importance of optimizing covalent bond kinetics (e.g., kinact/Ki) over systemic exposure. Slow KRAS-G12C protein synthesis (~24-hour half-life) further supports intermittent dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.